Diethyl 2-methyl-2-(4-nitrophenyl)malonate
Overview
Description
Diethyl 2-methyl-2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-nitrophenyl group and a methyl group. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methyl-2-(4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation: The compound can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, basic conditions (e.g., sodium ethoxide).
Major Products Formed
Reduction: Diethyl 2-methyl-2-(4-aminophenyl)malonate.
Hydrolysis: 2-methyl-2-(4-nitrophenyl)malonic acid.
Condensation: Substituted alkenes.
Scientific Research Applications
Diethyl 2-methyl-2-(4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Investigated for its potential use in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-2-(4-nitrophenyl)malonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(4-methoxyphenyl)malonate: Similar structure but with a methoxy group instead of a nitro group.
Diethyl (2,4-dinitrophenyl)malonate: Contains two nitro groups, leading to different reactivity and applications.
Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate: Contains a fluoro group, affecting its chemical properties and reactivity.
Uniqueness
Diethyl 2-methyl-2-(4-nitrophenyl)malonate is unique due to the presence of both a nitro group and a methyl group on the malonate backbone. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
diethyl 2-methyl-2-(4-nitrophenyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-4-20-12(16)14(3,13(17)21-5-2)10-6-8-11(9-7-10)15(18)19/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUBYACUXWWHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495427 | |
Record name | Diethyl methyl(4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61881-49-0 | |
Record name | Diethyl methyl(4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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